2-(4-bromobenzamido)-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(4-bromobenzamido)-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzamido)-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzamido)-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the amide group.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
2-(4-bromobenzamido)-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-bromobenzamido)-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide derivatives: These compounds share a similar core structure but contain an oxygen atom instead of sulfur.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have a similar thiophene core but differ in the substitution pattern.
Uniqueness
2-(4-bromobenzamido)-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromobenzamido group and the phenyl group enhances its potential as a versatile building block for further functionalization and application in various fields .
Properties
Molecular Formula |
C21H17BrN2O2S |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-[(4-bromobenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H17BrN2O2S/c22-14-11-9-13(10-12-14)19(25)24-21-18(16-7-4-8-17(16)27-21)20(26)23-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,23,26)(H,24,25) |
InChI Key |
LCVWNZNEHZWCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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